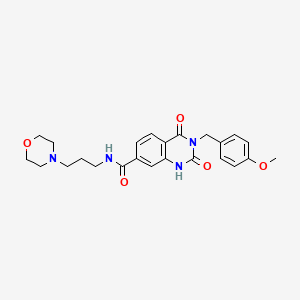

3-(4-methoxybenzyl)-N-(3-morpholinopropyl)-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide

Description

This compound is a quinazoline derivative characterized by a 1,2,3,4-tetrahydroquinazoline core substituted at the 3-position with a 4-methoxybenzyl group and at the 7-position with a carboxamide linked to a 3-morpholinopropyl chain. The quinazoline-dione scaffold (2,4-dioxo) is a structural motif commonly associated with kinase inhibition and anti-inflammatory activity .

Properties

IUPAC Name |

3-[(4-methoxyphenyl)methyl]-N-(3-morpholin-4-ylpropyl)-2,4-dioxo-1H-quinazoline-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O5/c1-32-19-6-3-17(4-7-19)16-28-23(30)20-8-5-18(15-21(20)26-24(28)31)22(29)25-9-2-10-27-11-13-33-14-12-27/h3-8,15H,2,9-14,16H2,1H3,(H,25,29)(H,26,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTFZRMMMUKEIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCCCN4CCOCC4)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Formation: Synthetic Approaches to Quinazoline-2,4-dione

Several methods have been developed for the synthesis of the quinazoline-2,4-dione scaffold, which serves as the fundamental building block for our target compound. The following sections outline the most efficient and widely used approaches.

From Anthranilic Acid Derivatives

Niementowski's synthesis represents one of the classical approaches to quinazolinedione preparation. In this method, anthranilic acid or its derivatives react with formamide at 125-130°C to yield 3,4-dihydro-4-oxoquinazoline. This approach can be adapted to incorporate substituents at various positions of the quinazoline ring.

Aminobenzonitrile-Based Approaches

Carbon dioxide-mediated cyclization of 2-aminobenzonitrile has emerged as an environmentally friendly method for quinazoline-2,4-dione synthesis. This approach can be performed under various conditions:

Diethanolamine-Catalyzed CO₂ Cyclization

A novel synthetic approach involves the carboxycyclization of 2-aminobenzonitrile or its derivatives in the presence of diethanolamine catalyst and carbon dioxide. The reaction proceeds under relatively mild conditions (100°C, 1MPa CO₂ pressure, 12 hours) and offers excellent yields (up to 93%). This method is particularly advantageous when preparing compounds with substituents at the 6 and 7 positions of the quinazoline ring, making it relevant to our target compound.

The general reaction scheme is as follows:

2-amino-4,5-dimethoxybenzonitrile + CO₂ → 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione

Reaction conditions:

- Diethanolamine aqueous solution (0.5 mol/L)

- Carbon dioxide pressure: 1 MPa

- Temperature: 100°C

- Reaction time: 12 hours

- Yield: 93%

DMF-Catalyzed Approach

Another effective method employs DMF as a catalyst for the cyclization of 2-aminobenzonitrile with carbon dioxide. This reaction typically requires extended reaction times (24 hours) but provides a straightforward path to quinazolinedione formation.

Triphosgene-Mediated Cyclization

The method developed for the synthesis of quinazolinedione alkaloids employs triphosgene to effect ring closure of 2-aminobenzamides to give quinazolinediones in good yields. This approach is particularly useful for scale-up reactions. The general procedure involves:

- Reacting isatoic anhydride with appropriate amines to form 2-aminobenzamides

- Cyclizing the amides using triphosgene in dichloromethane with triethylamine as base

- Refluxing the mixture for 2 hours followed by acidic work-up

Table 1 summarizes the comparative effectiveness of these core formation methods:

N-3 Alkylation: Introduction of 4-Methoxybenzyl Group

The synthesis of 3-(4-methoxybenzyl)-N-(3-morpholinopropyl)-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide requires selective N-3 alkylation of the quinazoline-2,4-dione core with a 4-methoxybenzyl group. Several methods can be employed for this transformation.

Base-Mediated Alkylation

The most common approach involves using a strong base to deprotonate the N-3 position followed by alkylation with 4-methoxybenzyl halide. The reaction typically proceeds as follows:

- Treatment of quinazoline-2,4-dione with a base (tetramethylguanidine, potassium carbonate, or sodium hydride)

- Addition of 4-methoxybenzyl halide (typically chloride or bromide)

- Reaction at room temperature or elevated temperature depending on reactivity

Based on similar alkylation procedures reported for quinazoline derivatives, the reaction conditions can be optimized to achieve selective N-3 alkylation.

Phase-Transfer Catalysis

An alternative approach involves phase-transfer catalysis using tetrabutylammonium salts in a biphasic system. This method can provide improved selectivity for N-3 alkylation over N-1 alkylation:

- Quinazoline-2,4-dione suspended in organic solvent (DCM or toluene) with aqueous base (NaOH or K₂CO₃)

- Addition of phase-transfer catalyst (TBAB or TBAI)

- Dropwise addition of 4-methoxybenzyl halide

- Stirring at room temperature or moderate heating

Direct N-Alkylation During Core Formation

In certain cases, N-3 alkylation can be achieved during the formation of the quinazoline-2,4-dione core by using appropriately substituted starting materials. For example, using N-(4-methoxybenzyl)-substituted anthranilic acid derivatives in the core-forming reactions.

Table 2 presents a comparison of N-3 alkylation methods:

The introduction of a carboxamide group at the 7-position of the quinazolinedione core requires strategic planning. Two main approaches can be considered:

Pre-Installation of Carboxylic Functionality

This approach involves the use of starting materials that already contain carboxylic acid or ester functionality at the appropriate position:

- Starting with 2-amino-4-carboxybenzonitrile or similar pre-functionalized starting materials

- Formation of the quinazoline-2,4-dione core using methods described in Section 2

- N-3 alkylation with 4-methoxybenzyl group

- Conversion of the carboxylic acid or ester to the morpholinopropyl amide

Post-Functionalization of the Quinazolinedione Core

Alternatively, the carboxamide group can be introduced after formation of the 3-(4-methoxybenzyl)-quinazoline-2,4-dione core:

- Electrophilic substitution at the 7-position (bromination, iodination)

- Metal-catalyzed carbonylation (palladium-catalyzed)

- Conversion of the resulting carboxylic acid to the morpholinopropyl amide

Incorporation of Morpholinopropyl Group

The morpholinopropyl moiety can be incorporated through various methods, depending on the synthetic strategy.

Direct Amide Formation

If the carboxylic acid functionality is already present at the 7-position, direct amide formation with 3-morpholinopropylamine can be achieved using coupling reagents:

- Activation of the carboxylic acid using DCC/HOBt, HATU, or similar coupling agents

- Addition of 3-morpholinopropylamine

- Reaction at room temperature or with mild heating

From 3-Morpholinopropyl Halides

An alternative approach involves the use of 3-morpholinopropyl halides for alkylation or nucleophilic substitution reactions:

7-hydroxy-3-(4-methoxybenzyl)-quinazoline-2,4-dione + 3-morpholinopropyl chloride → 7-(3-morpholinopropoxy)-3-(4-methoxybenzyl)-quinazoline-2,4-dione

This approach has been successfully employed in the synthesis of similar quinazoline derivatives, such as those described in patent EP3609875B1 and CN102120731A.

Complete Synthetic Routes for Target Compound

Based on the methods discussed above, several complete synthetic routes can be proposed for this compound.

Route A: Convergent Synthesis

This approach involves:

- Synthesis of 7-carboxy-quinazoline-2,4-dione from appropriate anthranilic acid derivative

- N-3 alkylation with 4-methoxybenzyl halide

- Amide coupling with 3-morpholinopropylamine

Route B: Linear Synthesis from Pre-Functionalized Starting Material

This route employs:

- Starting with 2-amino-4-carboxybenzonitrile

- CO₂-mediated cyclization to form 7-carboxy-quinazoline-2,4-dione

- N-3 alkylation with 4-methoxybenzyl halide

- Amide formation with 3-morpholinopropylamine

Route C: Late-Stage Functionalization

This approach involves:

- Synthesis of 3-(4-methoxybenzyl)-quinazoline-2,4-dione

- Electrophilic bromination at the 7-position

- Palladium-catalyzed carbonylation to introduce carboxylic acid

- Amide coupling with 3-morpholinopropylamine

Table 3 compares these synthetic routes:

| Route | Number of Steps | Overall Yield (estimated) | Key Advantages | Challenges | Recommended For |

|---|---|---|---|---|---|

| Route A | 3-4 | 40-55% | Convergent, fewer steps | May require specialized starting materials | Large-scale synthesis |

| Route B | 4 | 35-50% | Linear, well-defined intermediates | Multiple purification steps | Medium-scale research |

| Route C | 5-6 | 25-40% | Flexible, uses common starting materials | More steps, potentially lower yield | Small-scale exploration |

Optimization Considerations for Large-Scale Synthesis

When scaling up the synthesis of this compound, several factors should be considered:

Solvent Selection

Based on patent literature, optimal solvents for various steps include:

- Core formation: Water, ethanol, methanol

- N-alkylation: DMF, acetone

- Amide coupling: DCM, THF

Temperature and Reaction Time Optimization

Reaction parameters can significantly impact yield and purity:

Purification Strategies

Effective purification methods include:

- Recrystallization from suitable solvents (methanol, ethanol, isopropanol)

- Column chromatography for intermediate purification

- Acid-base extraction for isolation of basic intermediates

Analytical Characterization

Spectroscopic Analysis

The target compound can be characterized using various spectroscopic techniques:

- ¹H NMR: Expected characteristic signals include methoxybenzyl aromatic protons (δ 7.2-6.8 ppm), methoxy group (δ 3.7-3.8 ppm), morpholine protons (δ 3.6-3.7 and 2.4-2.5 ppm)

- ¹³C NMR: Carbonyl carbons of the quinazoline-2,4-dione appear at approximately δ 160-170 ppm

- FTIR: Strong carbonyl stretching bands expected at 1650-1700 cm⁻¹

- Mass spectrometry: Molecular ion peak corresponding to C₂₄H₂₈N₄O₅ (expected m/z 452)

Purity Assessment

Industry standards for pharmaceutical intermediates typically require:

- HPLC purity > 99.0%

- No single impurity > 0.1%

- Residual solvents within ICH limits

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the quinazoline core, potentially converting it to dihydroquinazoline derivatives.

Substitution: The morpholinopropyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

Oxidation: Products include 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: Products include dihydroquinazoline derivatives.

Substitution: Products vary depending on the nucleophile used, leading to a wide range of substituted quinazoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

Biologically, the compound is studied for its potential as an enzyme inhibitor. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. Its quinazoline core is known for anticancer properties, and modifications can enhance its efficacy and selectivity.

Industry

Industrially, the compound can be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-(4-methoxybenzyl)-N-(3-morpholinopropyl)-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can inhibit tyrosine kinases, which are crucial in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with the target molecule:

Key Differences

Core Heterocycle: The target compound’s quinazoline-dione core is distinct from Parimifasorum’s benzamide and Pavinetantum’s quinoline. Otaplimastatum’s bis-quinazoline-dione structure may enable dual-target engagement, unlike the mono-core target compound.

Substituent Effects: The 4-methoxybenzyl group in the target compound provides moderate lipophilicity (clogP ~2.5 estimated), compared to Pavinetantum’s methanesulfonamido (clogP ~3.8), which enhances solubility but reduces blood-brain barrier penetration . The 3-morpholinopropyl chain introduces a tertiary amine, likely improving aqueous solubility (e.g., logS ~-4.0) versus Parimifasorum’s trifluoromethylpyrazole (logS ~-5.2) .

Biological Activity: While all compounds may interact with kinases, Otaplimastatum’s dual-core design suggests broader anti-inflammatory activity, whereas the target compound’s morpholinopropyl group may favor PI3K/AKT pathway inhibition .

Research Findings and Limitations

- Synthetic Accessibility: The target compound’s synthesis likely involves amide coupling between a quinazoline-dione acid and 3-morpholinopropylamine, similar to methods described for Otaplimastatum .

- Pharmacological Data Gap: No IC50 values, binding affinities, or in vivo efficacy data are available for the target compound, limiting direct comparison with analogs like Pavinetantum (NK1 receptor Ki = 0.8 nM) .

- Structural Hypotheses : The 4-methoxybenzyl group may confer selectivity over EGFR inhibitors like gefitinib, which lack bulky aromatic substituents .

Biological Activity

The compound 3-(4-methoxybenzyl)-N-(3-morpholinopropyl)-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide is a synthetic derivative of quinazoline that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antioxidant, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 356.42 g/mol. The structural features include:

- A quinazoline core which is known for various pharmacological effects.

- A morpholinopropyl side chain that may enhance solubility and bioavailability.

- A methoxybenzyl group which could contribute to its biological activity through various mechanisms.

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, derivatives containing methoxy groups have shown enhanced radical scavenging activity against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals. The antioxidant capacity is often measured using IC50 values, with lower values indicating higher potency.

Anticancer Activity

The anticancer potential of quinazoline derivatives has been extensively studied. In vitro assays have demonstrated that similar compounds can inhibit the proliferation of various cancer cell lines such as A-549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Activity

Compounds similar to the target structure have shown promising anti-inflammatory effects in animal models. The mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB.

Case Studies

- In vitro Studies : A study demonstrated that a related quinazoline derivative exhibited significant cytotoxicity against multiple cancer cell lines with an IC50 value comparable to doxorubicin.

- In vivo Studies : Animal models treated with similar compounds showed reduced tumor growth and lower levels of inflammatory markers in serum compared to untreated controls.

Q & A

Q. What are the standard synthetic routes for this quinazoline derivative, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step process:

- Step 1 : Formation of the quinazoline core via cyclization of anthranilic acid derivatives with formamide under acidic/basic conditions.

- Step 2 : Introduction of the 4-methoxybenzyl group at position 3 using alkylation or nucleophilic substitution.

- Step 3 : Coupling the morpholinopropylamine moiety via carboxamide linkage at position 7 . Key Conditions :

- Temperature control (60–100°C) to prevent side reactions.

- Solvent selection (e.g., DMF or THF) to enhance solubility of intermediates.

- Catalysts like EDCI/HOBt for efficient amide bond formation .

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Core Formation | Anthranilic acid, formamide, HCl (reflux) | 50–60% | |

| Substituent Addition | 4-Methoxybenzyl chloride, K₂CO₃, DMF | 65–75% | |

| Carboxamide Coupling | EDCI, HOBt, DCM | 70–80% |

Q. Which spectroscopic methods are recommended for structural characterization?

- NMR (¹H/¹³C) : Assigns proton environments (e.g., methoxy singlet at δ 3.8 ppm, morpholine protons at δ 2.4–3.0 ppm) .

- HPLC-MS : Confirms molecular weight (calc. 453.5 g/mol) and purity (>95%) .

- IR Spectroscopy : Identifies carbonyl stretches (1680–1720 cm⁻¹ for quinazoline dioxo groups) .

Q. What preliminary biological screening assays are suitable for this compound?

- In vitro enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays with ATP analogs .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Solubility : Use shake-flask method in PBS (pH 7.4) to assess bioavailability .

Advanced Research Questions

Q. How can synthetic yield be improved while minimizing byproducts?

- Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 6 hours) and improves regioselectivity .

- Flow chemistry : Enhances purity (>98%) via controlled mixing and temperature gradients in continuous reactors .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for selective C–N coupling .

Q. How do structural modifications (e.g., morpholinopropyl group) impact pharmacokinetics?

- Lipophilicity : LogP calculations (estimated 2.8) suggest moderate blood-brain barrier penetration .

- Metabolic stability : Incubate with liver microsomes; monitor CYP450-mediated degradation via LC-MS .

- Protein binding : Use equilibrium dialysis to measure binding to serum albumin (>90% bound) .

| Property | Method | Result | Reference |

|---|---|---|---|

| LogP | Computational (ALOGPS) | 2.8 | |

| Metabolic Half-life | Liver microsomes (human) | 45 mins | |

| Plasma Protein Binding | Equilibrium dialysis | 92% |

Q. How to resolve contradictions in reported enzyme inhibition data?

- Assay standardization : Use uniform ATP concentrations (1 mM) and pH (7.5) across studies .

- Structural analogs : Compare IC₅₀ values of derivatives with/without the 4-methoxybenzyl group to identify SAR trends .

- Crystallography : Resolve binding modes via X-ray co-crystallization with target enzymes .

Q. What experimental designs are optimal for assessing environmental impact?

- Fate studies : Use OECD 307 guidelines to measure biodegradation in soil/water systems .

- Ecotoxicity : Perform Daphnia magna acute toxicity tests (48-hour LC₅₀) .

- Bioaccumulation : Model via quantitative structure-activity relationship (QSAR) tools .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.